molecular formula C12H22O5 B592587 Oxybis(methylene) dipentanoate CAS No. 40657-33-8

Oxybis(methylene) dipentanoate

Cat. No.: B592587
CAS No.: 40657-33-8
M. Wt: 246.303
InChI Key: XISUWKGHCJOYJT-UHFFFAOYSA-N
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Description

Oxybis(methylene) dipentanoate is an organic compound characterized by the presence of two pentanoate groups linked by an oxybis(methylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxybis(methylene) dipentanoate typically involves the reaction of pentanoic acid with a suitable oxybis(methylene) precursor. One common method involves the esterification of pentanoic acid with oxybis(methylene) glycol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Dowex 50WX8, can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Oxybis(methylene) dipentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pentanoic acid derivatives.

    Reduction: Pentanol derivatives.

    Substitution: Various substituted oxybis(methylene) compounds depending on the nucleophile used.

Scientific Research Applications

Oxybis(methylene) dipentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxybis(methylene) dipentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxybis(methylene) dipentanoate is unique due to its specific ester linkage and the potential for diverse chemical modifications. This versatility makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

40657-33-8

Molecular Formula

C12H22O5

Molecular Weight

246.303

IUPAC Name

pentanoyloxymethoxymethyl pentanoate

InChI

InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3

InChI Key

XISUWKGHCJOYJT-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCOCOC(=O)CCCC

Origin of Product

United States

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